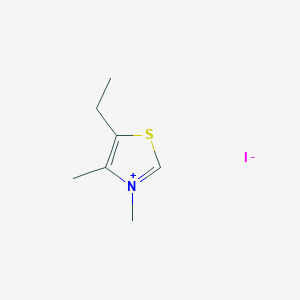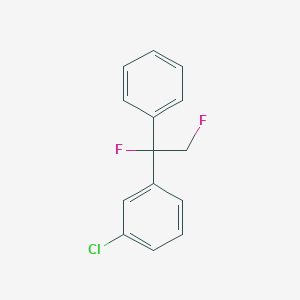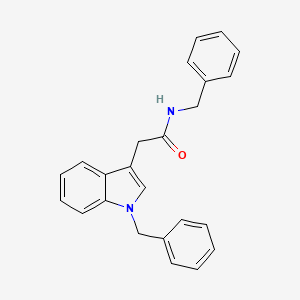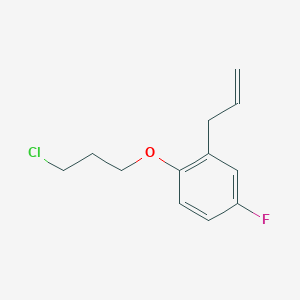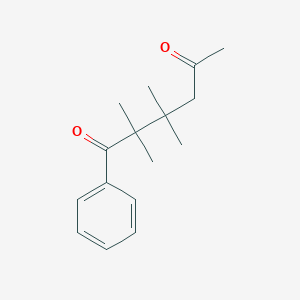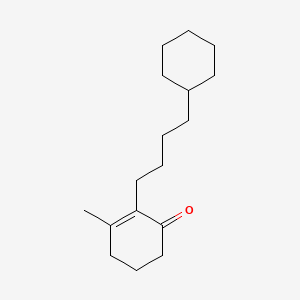![molecular formula C5H9Cl2O2P B14619647 {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride CAS No. 57006-86-7](/img/structure/B14619647.png)
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride is a chemical compound characterized by the presence of a phosphonic dichloride group attached to an ethenyl chain with an isopropyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride typically involves the reaction of phosphonic dichloride with an appropriate ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield phosphonic esters or amides, while addition reactions may produce various substituted ethenyl derivatives.
Aplicaciones Científicas De Investigación
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers or other reactive sites in biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride include other phosphonic dichlorides and ethenyl derivatives. Examples include:
Phosphonic dichloride: A simpler compound with similar reactivity but lacking the ethenyl and isopropyl ether substituents.
Ethenyl phosphonic dichloride: A compound with an ethenyl group but without the isopropyl ether substituent.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
57006-86-7 |
|---|---|
Fórmula molecular |
C5H9Cl2O2P |
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
2-(2-dichlorophosphorylethenoxy)propane |
InChI |
InChI=1S/C5H9Cl2O2P/c1-5(2)9-3-4-10(6,7)8/h3-5H,1-2H3 |
Clave InChI |
XRKKSODYNPBWOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC=CP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



